molecular formula C37H35NO9 B1146847 4-Methoxyphenyl 4-O-Acetyl-3,6-di-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside CAS No. 140615-77-6

4-Methoxyphenyl 4-O-Acetyl-3,6-di-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside

Cat. No.: B1146847
CAS No.: 140615-77-6
M. Wt: 637.682
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxyphenyl 4-O-Acetyl-3,6-di-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside is a complex organic compound used primarily in biochemical research. It is known for its role in studying carbohydrate chemistry and glycosylation processes. The compound is characterized by its glucopyranoside structure, which is modified with various functional groups, including methoxy, acetyl, benzyl, and phthalimido groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 4-O-Acetyl-3,6-di-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside are protected using benzyl groups to prevent unwanted reactions.

    Introduction of Phthalimido Group: The 2-deoxy position is modified with a phthalimido group, which is introduced through a nucleophilic substitution reaction.

    Acetylation: The 4-hydroxyl group is acetylated using acetic anhydride in the presence of a base such as pyridine.

    Methoxylation: The methoxy group is introduced at the phenyl ring through a methylation reaction using methyl iodide and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for scale. This includes the use of automated reactors, continuous flow systems, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the phthalimido group, converting it to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl and benzyl positions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide or sodium hydride in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted glucopyranosides depending on the nucleophile used.

Scientific Research Applications

4-Methoxyphenyl 4-O-Acetyl-3,6-di-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside is widely used in:

    Chemistry: As a building block in the synthesis of complex carbohydrates and glycoconjugates.

    Biology: In the study of glycosylation processes and enzyme-substrate interactions.

    Medicine: For developing glycosylated drugs and studying their pharmacokinetics.

    Industry: In the production of glycosylated biomolecules for therapeutic and diagnostic applications.

Mechanism of Action

The compound exerts its effects primarily through its interactions with glycosylation enzymes. The phthalimido group acts as a protecting group, allowing selective reactions at other positions. The benzyl and acetyl groups provide stability and solubility, facilitating its use in various biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside: Similar structure but lacks the acetyl group at the 4-position.

    4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside: Contains additional acetyl groups, making it more reactive.

Uniqueness

4-Methoxyphenyl 4-O-Acetyl-3,6-di-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability, making it particularly useful in glycosylation studies.

This compound’s distinct structure and properties make it a valuable tool in various scientific research fields, contributing to advancements in chemistry, biology, and medicine.

Properties

IUPAC Name

[(2R,3S,4R,5R,6S)-5-(1,3-dioxoisoindol-2-yl)-6-(4-methoxyphenoxy)-4-phenylmethoxy-2-(phenylmethoxymethyl)oxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H35NO9/c1-24(39)45-33-31(23-43-21-25-11-5-3-6-12-25)47-37(46-28-19-17-27(42-2)18-20-28)32(34(33)44-22-26-13-7-4-8-14-26)38-35(40)29-15-9-10-16-30(29)36(38)41/h3-20,31-34,37H,21-23H2,1-2H3/t31-,32-,33-,34-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTMIUALKXAHCQ-LEWWELECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC(C(C1OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OC5=CC=C(C=C5)OC)COCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OC5=CC=C(C=C5)OC)COCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H35NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

637.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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